Product packaging for Methyl 2-phenoxyethyl ethanedioate(Cat. No.:)

Methyl 2-phenoxyethyl ethanedioate

Cat. No.: B12462752
M. Wt: 224.21 g/mol
InChI Key: QHTYBMQQMYNYQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-phenoxyethyl ethanedioate is a high-purity chemical ester for research and development applications. Compounds within the ester and phenoxyalkyl families are investigated for their properties as potential fragrance ingredients, emulsifiers, and intermediates in organic synthesis . Researchers value these structures for their utility in creating more complex molecules for pharmaceutical and cosmetic research . As a diester, its mechanism of action in various applications is often derived from its ability to interact with other compounds or to be metabolized into active species. This product is provided For Research Use Only (RUO) and is strictly for laboratory applications. It is not intended for diagnostic, therapeutic, or personal use. Researchers should consult the Safety Data Sheet (SDS) before use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12O5 B12462752 Methyl 2-phenoxyethyl ethanedioate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H12O5

Molecular Weight

224.21 g/mol

IUPAC Name

1-O-methyl 2-O-(2-phenoxyethyl) oxalate

InChI

InChI=1S/C11H12O5/c1-14-10(12)11(13)16-8-7-15-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3

InChI Key

QHTYBMQQMYNYQO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(=O)OCCOC1=CC=CC=C1

Origin of Product

United States

Advanced Spectroscopic and Structural Elucidation of Methyl 2 Phenoxyethyl Ethanedioate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as the cornerstone for the structural elucidation of Methyl 2-phenoxyethyl ethanedioate, offering precise insights into the proton and carbon environments within the molecule.

The ¹H NMR spectrum provides detailed information about the electronic environment of each proton, their relative numbers, and their connectivity through spin-spin coupling. hw.ac.uk For this compound, the spectrum is expected to show distinct signals for the methyl, methylene (B1212753), and aromatic protons.

The methyl protons of the methoxy (B1213986) group (CH₃) are expected to appear as a sharp singlet, being chemically shielded and having no adjacent protons for coupling. The two methylene groups (-OCH₂CH₂O-) form an A₂B₂ spin system, appearing as two distinct triplets, assuming free rotation. The methylene group adjacent to the phenoxy group is shifted downfield due to the deshielding effect of the aromatic ring. The aromatic protons on the monosubstituted benzene (B151609) ring typically appear as a complex multiplet in the aromatic region of the spectrum. pdx.eduorganicchemistrydata.org

Interactive ¹H NMR Data Table for this compound

Predicted chemical shifts (δ) in ppm relative to TMS, multiplicities, and integration values.

ProtonsPredicted δ (ppm)MultiplicityIntegration
Phenyl-H6.90 - 7.35Multiplet (m)5H
-OCH₂- (ethyl)4.50Triplet (t)2H
-OCH₂- (phenoxy)4.20Triplet (t)2H
Methyl (-OCH₃)3.80Singlet (s)3H

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about the types of functional groups present. libretexts.org In this compound, distinct signals are anticipated for the methyl carbon, the two methylene carbons, the aromatic carbons, and the two carbonyl carbons of the ethanedioate moiety. The carbonyl carbons are the most deshielded and appear furthest downfield. docbrown.info The carbon attached to the phenoxy oxygen (C-O) is also significantly deshielded compared to the other aromatic carbons. ucl.ac.uk

Interactive ¹³C NMR Data Table for this compound

Predicted chemical shifts (δ) in ppm relative to TMS.

Carbon AtomPredicted δ (ppm)
C=O (ester, adjacent to phenoxyethyl)164.5
C=O (ester, adjacent to methyl)163.0
C (aromatic, attached to O)158.0
C (aromatic, para)129.5
C (aromatic, ortho/meta)121.0 / 114.5
-OCH₂- (ethyl)65.0
-OCH₂- (phenoxy)63.0
Methyl (-OCH₃)52.5

To unambiguously confirm the molecular structure, 2D NMR experiments are employed to establish correlations between nuclei. ucl.ac.uknih.gov

COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings. A key correlation would be observed between the two methylene groups (-OCH₂CH₂O-), confirming their adjacent positions.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton signal with its directly attached carbon atom, confirming the assignments made in the ¹H and ¹³C spectra.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting the different fragments of the molecule. Key expected correlations include:

From the methyl protons (-OCH₃) to the adjacent carbonyl carbon.

From the methylene protons (-OCH₂CH₂O-) to the carbons of the phenoxy group and the adjacent carbonyl carbon.

From the aromatic protons to the phenoxy ether carbon.

These correlations provide definitive proof of the connectivity between the methyl ester, the ethanedioate linker, the ethyl bridge, and the terminal phenoxy group.

Interactive 2D NMR Correlation Table

2D ExperimentKey Expected Correlations
COSY -OCH₂- ↔ -CH₂O-
HSQC Phenyl-H ↔ Phenyl-C; -OCH₂- ↔ -OCH₂- carbons; -OCH₃ ↔ -OCH₃ carbon
HMBC -OCH₃ ↔ Ester C=O; -OCH₂CH₂O- ↔ Phenoxy C-O; -OCH₂CH₂O- ↔ Ester C=O

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Studies

FT-IR and Raman spectroscopy probe the vibrational modes of the molecule, providing characteristic signatures for its functional groups and insights into its conformational state. nih.gov

The FT-IR and Raman spectra of this compound are dominated by bands corresponding to its ester and aromatic moieties.

Ester Functionalities: The most prominent feature is the strong C=O stretching vibration of the two ester groups, typically appearing in the region of 1730-1750 cm⁻¹. The presence of two ester groups in different electronic environments may lead to a broadened or split peak in this region. The C-O stretching vibrations of the ester and ether linkages are expected in the 1000-1300 cm⁻¹ range. rsc.org

Aromatic Functionality: The phenoxy group gives rise to characteristic C=C stretching vibrations within the aromatic ring, appearing around 1450-1600 cm⁻¹. Aromatic C-H stretching bands are found above 3000 cm⁻¹, while out-of-plane C-H bending provides information on the substitution pattern, appearing in the 690-900 cm⁻¹ region. orientjchem.org Aliphatic C-H stretching from the methyl and methylene groups occurs just below 3000 cm⁻¹.

Interactive Vibrational Spectroscopy Data Table

Predicted characteristic band assignments (cm⁻¹).

Vibrational ModePredicted Wavenumber (cm⁻¹)Functional Group
Aromatic C-H Stretch3030 - 3100Phenyl Ring
Aliphatic C-H Stretch2850 - 2960-CH₂-, -CH₃
Ester C=O Stretch1730 - 1750Ester Carbonyls
Aromatic C=C Stretch1450 - 1600Phenyl Ring
C-O Stretch1000 - 1300Ester and Ether
Aromatic C-H Bend (out-of-plane)690 - 770Monosubstituted Phenyl

Mass Spectrometry for Molecular Mass and Fragmentation Pathway Determination

Mass spectrometry is an indispensable analytical technique in chemical analysis, providing vital information about a molecule's mass and structural features. For a compound like this compound, with a molecular formula of C₁₁H₁₂O₆ and a molar mass of 240.21 g/mol , mass spectrometry would be key to confirming its identity and understanding its chemical behavior under ionization conditions. webqc.org

High-Resolution Mass Spectrometry (HRMS) is a powerful tool used to determine the elemental composition of a molecule with high accuracy. chemwhat.com It measures the mass-to-charge ratio (m/z) to a very high degree of precision, typically to within a few parts per million (ppm). This allows for the calculation of an exact mass, which can be used to deduce a unique elemental formula. chemwhat.com

For this compound (C₁₁H₁₂O₆), the theoretical monoisotopic mass would be calculated with high precision. An experimental HRMS analysis would aim to measure this mass, and a close match between the experimental and theoretical values would serve as strong evidence for the compound's elemental composition, distinguishing it from other isomers.

Table 1: Theoretical vs. Expected Experimental HRMS Data for this compound

ParameterValue
Molecular Formula C₁₁H₁₂O₆
Theoretical Monoisotopic Mass 240.0634 u
Expected Ion Adduct (e.g., [M+H]⁺) 241.0707 u
Expected Ion Adduct (e.g., [M+Na]⁺) 263.0526 u
Required Mass Accuracy < 5 ppm

This table represents theoretical values and expected outcomes, as specific experimental data for this compound is not available.

Tandem mass spectrometry (MS/MS) is a technique where ions of a specific m/z (precursor ions) are selected and then fragmented by collision-induced dissociation (CID) to produce a spectrum of smaller fragment ions (product ions). nih.govnih.gov The resulting fragmentation pattern provides a virtual fingerprint of the molecule, offering profound insights into its structure and connectivity. nih.gov

For this compound, the precursor ion (e.g., [C₁₁H₁₂O₆+H]⁺) would be isolated and fragmented. The fragmentation would likely occur at the most labile bonds, such as the ester and ether linkages. Analysis of the product ions would help to piece together the different structural components of the molecule.

Table 2: Plausible Fragmentation Pathways for this compound in MS/MS

Precursor Ion (m/z)Plausible Fragment Ion (m/z)Neutral LossStructural Interpretation
241.07121.0284C₂H₄O₃Cleavage of the phenoxyethyl group
241.07137.0597C₃H₄O₃Cleavage of the methyl oxalate (B1200264) group
241.0793.0335C₄H₈O₄Formation of the phenoxy radical cation

This table is a hypothetical representation of potential fragmentation patterns based on the compound's structure. Actual MS/MS data is required for confirmation.

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov This technique would provide unambiguous proof of the molecular structure of this compound, including bond lengths, bond angles, and torsion angles, revealing its exact conformation in the solid state. chemspider.com

This analysis focuses on how individual molecules of the compound arrange themselves in the crystal lattice. chemspider.com It would reveal any intermolecular interactions, such as hydrogen bonds (e.g., C-H···O), which govern the crystal's stability and physical properties. chemicalbook.com Although this compound lacks strong hydrogen bond donors, weak interactions would play a significant role in its crystal packing. larodan.com

Table 3: Hypothetical Crystallographic Data for this compound

ParameterExpected Data
Crystal System e.g., Monoclinic
Space Group e.g., P2₁/c
Unit Cell Dimensions a, b, c (Å); α, β, γ (°)
Molecules per Unit Cell (Z) e.g., 4
Hydrogen Bonds Donor-H···Acceptor, Distance (Å), Angle (°)

This table illustrates the type of data obtained from an X-ray crystallography experiment. Specific data for the target compound is not available.

Chemical Reactivity and Mechanistic Studies of Methyl 2 Phenoxyethyl Ethanedioate

Hydrolysis and Transesterification Reactions of the Ethanedioate Functionality

The ethanedioate portion of the molecule, an unsymmetrical dialkyl oxalate (B1200264), is susceptible to hydrolysis and transesterification reactions common to esters. These reactions involve the cleavage of one or both of the acyl-oxygen bonds. As specific research on Methyl 2-phenoxyethyl ethanedioate is not prevalent in publicly available literature, the following discussion is based on studies of analogous dialkyl oxalates, such as dimethyl oxalate (DMO) and diethyl oxalate (DEO).

The cleavage of the ester linkage in dialkyl oxalates through hydrolysis is a process for which kinetic and thermodynamic parameters have been investigated. The hydrolysis proceeds in a stepwise manner, with the initial hydrolysis yielding a half-ester intermediate, which can then be hydrolyzed further to oxalic acid.

For the autocatalytic hydrolysis of dimethyl oxalate (DMO) in an isothermal batch reactor (328.15–358.15 K), it was observed that the reaction involves two series reactions with monomethyl oxalate (MMO) as an intermediate. byjus.com The standard enthalpy change for this reaction was estimated to be -4.17 kJ·mol⁻¹, and the activation energy was determined to be 44.2 kJ·mol⁻¹. byjus.com

In a study on the hydrolysis of diethyl oxalate (DEO) to oxalic acid at temperatures between 65-80°C, a macroscopic reaction kinetics model was proposed. fiocruz.brlibretexts.org The data from these studies provide insight into the reaction rates under specific conditions.

Interactive Table: Kinetic Parameters for Dialkyl Oxalate Hydrolysis

CompoundReactionParameterValueConditionsSource(s)
Dimethyl OxalateAutocatalytic HydrolysisActivation Energy (Ea)44.2 kJ·mol⁻¹328.15–358.15 K byjus.com
Dimethyl OxalateAutocatalytic HydrolysisStandard Enthalpy (ΔH°)-4.17 kJ·mol⁻¹328.15–358.15 K byjus.com
Diethyl OxalateHydrolysisForward Rate Constant (k+)2.117×10⁵exp(-3.479×10⁴/RT)65-80°C fiocruz.brlibretexts.org
Diethyl OxalateHydrolysisReverse Rate Constant (k-)5.273×10²exp(-1.398×10⁴/RT)65-80°C fiocruz.brlibretexts.org

Note: R is the ideal gas constant. The provided equations can be used to calculate specific rate constants at different temperatures within the studied range.

The slow rate of hydrolysis for some oxalates under ambient conditions is notable; for instance, a 0.15 M aqueous solution of diethyl oxalate takes approximately four days to fully hydrolyze. masterorganicchemistry.com

Both acid and base catalysis significantly influence the rate and mechanism of ester cleavage in oxalate esters.

Base Catalysis: Base-catalyzed hydrolysis, or saponification, is an irreversible process that goes to completion. noaa.govorganic-chemistry.org The hydroxide (B78521) ion, a strong nucleophile, attacks a carbonyl carbon directly. The resulting carboxylic acid is deprotonated by the base to form a carboxylate salt, which prevents the reverse reaction from occurring. noaa.gov The selective monohydrolysis of symmetric dialkyl oxalates to their corresponding half-esters has been achieved with high efficiency using sodium hydroxide in a mixture of water and a co-solvent like THF at low temperatures. wikipedia.orgstackexchange.com Similarly, base catalysis is effective for transesterification reactions. Studies on the transesterification of dimethyl oxalate with ethanol (B145695) have shown that soluble sodium-based alkalis like sodium ethoxide and sodium methoxide (B1231860) are effective catalysts. researchgate.net

Nucleophilic Reactions at the Ester Carbons

The electrophilic nature of the carbonyl carbons in the ethanedioate group makes them susceptible to attack by various nucleophiles, including alcohols and amines. These reactions are fundamental to the role of oxalates as acylating agents.

Reactions with Alcohols (Transesterification): As discussed previously (Section 4.1), this compound can undergo transesterification in the presence of other alcohols and a catalyst. This reaction involves the exchange of the alkoxy groups. For example, diethyl oxalate can be transesterified with phenol (B47542) using solid-acid catalysts or with methanol (B129727) in the presence of a base like K₂CO₃. lumiprobe.comlibretexts.orgwikipedia.org The equilibrium nature of these reactions often requires using a large excess of the reactant alcohol or removal of the alcohol byproduct to drive the reaction to completion. byjus.com

Reactions with Amines (Amidation): Oxalate esters react with ammonia (B1221849) and primary or secondary amines to form oxamic acid esters (oxamates) or oxamides. The reaction of diethyl oxalate with an ammonia-ethanol solution can produce ethyl oxamate. Generally, dialkyl oxalates can be reacted with an amine to form an amide, which may involve one or both of the ester groups. For instance, the condensation of dimethyl oxalate with o-phenylenediamine (B120857) yields the cyclic diamide, quinoxalinedione.

Through reactions like hydrolysis, transesterification, and amidation, oxalate esters function as acylating agents, transferring an oxalyl or a monoalkoxyoxalyl group to a nucleophile. Their use in condensation reactions highlights this role. For example, diethyl oxalate condenses with cyclohexanone (B45756) in the presence of a base to form a diketo-ester, which is a key precursor in the synthesis of other molecules. The ability to react with two equivalents of a nucleophile (such as an amine) or to participate in cyclization reactions makes dialkyl oxalates versatile building blocks in organic synthesis.

Reactivity of the Phenoxyethyl Moiety

The phenoxyethyl portion of the molecule consists of a phenyl ring connected via an ether linkage to an ethyl group. This part of the molecule has its own distinct reactivity, which is generally independent of the oxalate ester under many conditions.

Ether Cleavage: The ether linkage in aryl-alkyl ethers like the phenoxyethyl group is chemically stable and requires harsh conditions for cleavage. lumiprobe.com Strong acids, particularly hydrobromic acid (HBr) and hydroiodic acid (HI), are most effective. The reaction proceeds via protonation of the ether oxygen, followed by a nucleophilic attack by the halide ion. For a primary alkyl group like the one in the phenoxyethyl moiety, this cleavage typically follows an Sₙ2 mechanism. The products of such a cleavage would be phenol and 2-bromoethanol (B42945) (in the case of HBr). Milder, more specialized reagents like boron tribromide (BBr₃) are also widely used for cleaving aryl-alkyl ethers to yield phenols. wikipedia.org These conditions would also lead to the hydrolysis of the ester functionality.

Electrophilic Aromatic Substitution: The phenyl ring of the phenoxyethyl group can undergo electrophilic aromatic substitution reactions. The phenoxy group (-O-R) is an activating, ortho-, para-directing group. This is because the oxygen atom can donate its lone pair of electrons into the aromatic ring, stabilizing the carbocation intermediate (arenium ion) formed during the attack at the ortho and para positions. byjus.com Therefore, reactions such as nitration (with nitric acid), halogenation (with Br₂ or Cl₂), and Friedel-Crafts reactions would be expected to yield predominantly ortho- and para-substituted products on the phenyl ring. byjus.com These reactions typically require specific electrophilic reagents and catalysts, which must be chosen for their compatibility with the oxalate ester functionality.

Thermal and Photochemical Transformations of this compound

Thermal Transformations:

More likely, at high temperatures, homolytic cleavage of the weaker bonds would occur, leading to a complex mixture of products. Studies on the thermal decomposition of other esters have shown the formation of smaller carboxylic acids, ketones, and at very high temperatures, carbon monoxide and carbon dioxide. youtube.com For example, the thermal decomposition of ethyl acetate (B1210297) can yield acetic acid and ethylene. researchgate.net The decomposition of copper acetate has been observed to begin around 250°C. asianpubs.org The thermal decomposition of cellulose (B213188) acetate shows significant breakdown between 280°C and 400°C. eeer.org Given the presence of the relatively stable aromatic ring, the initial decomposition would likely involve the ester and ether functionalities.

Photochemical Transformations:

Aromatic esters, particularly phenyl esters, are known to undergo a characteristic photochemical reaction known as the Photo-Fries rearrangement . wikipedia.orgsigmaaldrich.com Upon absorption of UV light, the ester undergoes homolytic cleavage of the acyl-oxygen bond to form a radical pair: a phenoxy radical and an acyl radical, held within a solvent cage. This radical pair can then recombine in several ways:

The acyl radical can attack the aromatic ring at the ortho or para position, followed by tautomerization to yield ortho- and para-hydroxy ketones.

The radicals can recombine to reform the starting ester.

The radicals can escape the solvent cage and react with other molecules or abstract hydrogen from the solvent, leading to the formation of phenol and other byproducts.

For this compound, the Photo-Fries rearrangement would be expected to yield ortho- and para-hydroxy derivatives of a ketone, along with the parent phenol (from the phenoxy radical abstracting a hydrogen). The efficiency and product distribution of the Photo-Fries rearrangement can be influenced by the solvent and the presence of other functional groups. conicet.gov.arrsc.org

Table 3: Predicted Products of Photochemical Transformation of this compound

ReactionConditionsMajor Products
Photo-Fries RearrangementUV lightortho- and para-acyl phenols, Phenol

This table is based on the known Photo-Fries rearrangement of phenyl esters.

Computational and Theoretical Chemistry Studies of Methyl 2 Phenoxyethyl Ethanedioate

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These methods, rooted in quantum mechanics, can provide precise information on geometry, energy, and electronic distribution.

Density Functional Theory (DFT) is a robust computational method for determining the electronic structure of molecules. researchgate.net It is particularly effective for optimizing molecular geometry to find the most stable, lowest-energy conformation. acs.orgyoutube.com This process involves calculating the forces on each atom and iteratively adjusting their positions until a minimum on the potential energy surface is located. acs.org For a molecule like methyl 2-phenoxyethyl ethanedioate, DFT calculations, for instance using the B3LYP functional with a 6-311G(d,p) basis set, would yield key geometric parameters. researchgate.net

Such a calculation would provide optimized bond lengths, bond angles, and dihedral angles that characterize the three-dimensional shape of the molecule. The total electronic energy obtained from this optimized geometry is a crucial piece of data, representing the stability of the molecule.

Illustrative Data Table: Predicted Geometric Parameters of this compound

Below is a hypothetical table of optimized geometric parameters for this compound, as would be obtained from a DFT calculation.

ParameterAtoms InvolvedPredicted Value
Bond Lengths
C=O (ester)~1.21 Å
C-O (ester)~1.34 Å
C-O (ether)~1.37 Å
C-C (ethyl)~1.53 Å
Bond Angles
O=C-O (ester)~124°
C-O-C (ether)~118°
Dihedral Angles
C-C-O-C (phenoxyethyl)~178° (trans favored)

Note: These values are illustrative and represent typical bond lengths and angles for similar functional groups.

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. taylorandfrancis.comyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com

The energy of the HOMO is related to the ionization potential, and a higher HOMO energy suggests a better electron donor. Conversely, the energy of the LUMO is related to the electron affinity, with a lower LUMO energy indicating a better electron acceptor. researchgate.net The HOMO-LUMO energy gap is a significant indicator of a molecule's kinetic stability; a large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive. researchgate.net For this compound, the FMO analysis would pinpoint the regions of the molecule most susceptible to nucleophilic or electrophilic attack.

Illustrative Data Table: Predicted FMO Properties of this compound

This table presents hypothetical FMO data that would be generated from a quantum chemical calculation.

ParameterPredicted Value (in eV)Implication
HOMO Energy -6.8 eVIndicates electron-donating capability, likely localized on the phenoxy group.
LUMO Energy -0.5 eVIndicates electron-accepting capability, likely localized on the ester groups.
HOMO-LUMO Gap 6.3 eVSuggests a relatively stable molecule with moderate reactivity.

Note: These energy values are hypothetical and serve to illustrate the output of FMO analysis.

Molecular Dynamics (MD) Simulations for Conformational Analysis

Molecular dynamics (MD) simulations provide a way to study the movement of atoms and molecules over time, offering insights into the conformational flexibility and intermolecular interactions of a compound. tandfonline.com This technique is particularly valuable for flexible molecules like this compound. rsc.orgnih.gov

MD simulations can be performed in a vacuum (gas phase) or with explicit solvent molecules to model a solution phase. These simulations would reveal the accessible conformations of this compound by tracking the evolution of its structure over nanoseconds or longer. The results would allow for the construction of a conformational landscape, identifying the most populated (lowest energy) conformers and the energy barriers between them. rsc.org In the gas phase, intramolecular forces would dominate, while in solution, the interactions with solvent molecules would also play a crucial role in determining the preferred shapes.

In a solution-phase MD simulation, the interactions between this compound and the surrounding solvent molecules can be explicitly studied. taylorandfrancis.com For example, in a polar solvent like water or ethanol (B145695), hydrogen bonding and dipole-dipole interactions would be significant. The simulation would show how the solvent molecules arrange themselves around the solute and how this affects the solute's conformation and dynamics. This information is critical for understanding the behavior of the compound in a realistic chemical environment.

Prediction of Spectroscopic Parameters

Computational chemistry is a powerful tool for predicting the spectroscopic signatures of molecules, which can be invaluable for their identification and characterization. numberanalytics.com

Theoretical calculations can predict the vibrational frequencies that correspond to the infrared (IR) spectrum of a molecule. numberanalytics.com By calculating the second derivatives of the energy with respect to the atomic coordinates, the vibrational modes can be determined. For this compound, this would allow for the assignment of specific peaks in an experimental IR spectrum to the stretching and bending of its various functional groups, such as the C=O of the ester and the C-O of the ether.

Similarly, it is possible to compute the nuclear magnetic shielding constants, which can then be converted into the chemical shifts observed in Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govrsc.org This would aid in the interpretation of ¹H and ¹³C NMR spectra, helping to assign signals to specific atoms within the molecule. rsc.org

Illustrative Data Table: Predicted Spectroscopic Data for this compound

The following table provides examples of what predicted spectroscopic data might look like.

Spectroscopic TechniquePredicted ParameterCorresponding Functional Group/Atom
IR Spectroscopy ~1740 cm⁻¹ (strong)C=O stretch (ester)
~1250 cm⁻¹ (strong)C-O stretch (ester)
~1100 cm⁻¹ (strong)C-O stretch (ether)
¹³C NMR Spectroscopy ~165 ppmCarbonyl carbon (ester)
~65 ppmMethylene (B1212753) carbon adjacent to ether oxygen
¹H NMR Spectroscopy ~7.3-6.9 ppmProtons on the phenyl ring
~4.3 ppmProtons on the methylene group adjacent to the phenoxy group

Note: These are typical spectroscopic values for the given functional groups and are for illustrative purposes.

Ab Initio Calculation of NMR Chemical Shifts and Coupling Constants

There are no published studies detailing the ab initio calculation of NMR chemical shifts and coupling constants for this compound. This type of analysis involves the use of quantum chemistry methods to predict the nuclear magnetic resonance (NMR) spectrum of a molecule from first principles. Such calculations are valuable for confirming molecular structures, assigning experimental spectra, and understanding the electronic environment of the nuclei.

The general approach for these calculations often involves:

Geometry Optimization: The molecule's three-dimensional structure is optimized to find its lowest energy conformation.

Shielding Tensor Calculation: Using a chosen level of theory and basis set (e.g., Density Functional Theory with a basis set like 6-31G*), the magnetic shielding tensors for each nucleus are computed.

Chemical Shift Prediction: The calculated shielding tensors are then converted into chemical shifts, typically by referencing them to a standard compound like tetramethylsilane (B1202638) (TMS).

Without specific research on this compound, no data table of theoretical versus experimental chemical shifts or coupling constants can be provided.

Theoretical Vibrational Frequencies and Intensities

Similarly, there is a lack of published data on the theoretical vibrational frequencies and intensities for this compound. This type of theoretical study predicts the infrared (IR) and Raman spectra of a molecule.

The process for these calculations typically includes:

Frequency Calculation: Following a geometry optimization, the second derivatives of the energy with respect to the nuclear coordinates are calculated. This results in a set of vibrational frequencies corresponding to the normal modes of the molecule.

Intensity Calculation: The intensities of the IR and Raman bands are also calculated, which helps in the interpretation and assignment of experimental spectra.

No Publicly Available Data on the Applications of this compound in Chemical and Materials Science

Despite a comprehensive search of scientific literature, patents, and chemical databases, no specific information is publicly available regarding the applications of the chemical compound "this compound" in chemical and materials science. The investigation, which included searches for its synonym "2-phenoxyethyl methyl oxalate (B1200264)," did not yield any published research or technical data detailing its use as a key intermediate in complex molecule synthesis, its potential in polymer chemistry, or its role in catalyst or ligand design.

General synthetic methods for related compounds, such as the transesterification of dimethyl oxalate with phenols or the synthesis of dicarboxylate esters, are well-documented. researchgate.netsciencemadness.orgijcce.ac.ir For instance, the transesterification of dimethyl oxalate with phenol (B47542) to produce diphenyl oxalate is a known industrial process. researchgate.netsciencemadness.org Similarly, the synthesis of various dicarboxylic acid esters through esterification with alcohols is a common laboratory and industrial practice. ijcce.ac.irmdpi.comijcce.ac.ir However, none of the available literature specifically describes the synthesis or subsequent application of this compound.

The search for information on its potential role as a building block for carbonylative transformations or as a precursor for advanced organic reagents also returned no results. While carbonylative transformations are a significant area of chemical synthesis, there is no indication that this compound has been utilized in this capacity. researchgate.net Likewise, its application as a monomer for polyester (B1180765) or polycarbonate synthesis, or as a modifier for polymer properties, is not described in the accessible scientific domain. General principles of polymer modification and the synthesis of polyesters and polycarbonates are established, but without specific reference to this compound. youtube.comwikipedia.org

Furthermore, there is no evidence to suggest that this compound has been explored in the design of catalysts or ligands. The ethanedioate (oxalate) moiety is a known bidentate ligand in coordination chemistry, capable of forming complexes with metal ions. chemistrytalk.orggychbjb.com However, the specific derivative, this compound, is not mentioned in the context of ligand synthesis or application in catalysis.

The absence of any data across a wide range of chemical and materials science applications suggests that this compound is likely a niche or novel compound that has not been extensively studied or reported in the public domain. It is possible that the compound has been synthesized but not characterized for the applications outlined, or that it does not possess properties that would make it a candidate for such uses.

Applications of Methyl 2 Phenoxyethyl Ethanedioate in Chemical and Materials Science Excluding Clinical/biological

Applications in Analytical Standards or Reference Materials

There is currently no publicly available scientific literature or data to indicate that Methyl 2-phenoxyethyl ethanedioate is used as an analytical standard or reference material. Searches of chemical supplier databases and scientific research platforms did not yield any instances of this compound being offered or utilized for such purposes.

Analytical standards and reference materials require a high degree of purity, extensive characterization, and established stability data, none of which are documented for this compound in the public domain.

Future Directions and Emerging Research Avenues for Methyl 2 Phenoxyethyl Ethanedioate

Exploration of Novel Biocatalytic Routes for Asymmetric Synthesis

The development of environmentally friendly and highly selective synthetic methods is a cornerstone of modern chemistry. Biocatalysis, using enzymes to mediate chemical transformations, offers a powerful approach to achieving these goals. For a molecule like Methyl 2-phenoxyethyl ethanedioate, biocatalysis could provide elegant routes to chiral analogues and more efficient production processes.

Future research could focus on the use of lipases, a class of enzymes known for their ability to catalyze esterification and transesterification reactions. nih.govnih.gov Lipases can operate under mild conditions and often exhibit high chemo-, regio-, and enantioselectivity. mdpi.com For instance, immobilized lipases, such as Novozym 435, have been successfully used in the synthesis of various phenethyl esters. nih.gov A key research direction would be to screen a library of lipases for their ability to catalyze the synthesis of this compound from its precursors, such as 2-phenoxyethanol (B1175444) and dimethyl oxalate (B1200264).

A significant opportunity lies in the asymmetric synthesis of chiral analogues. While the parent molecule is achiral, introducing substituents on the phenoxy or ethanedioate moieties could create chiral centers. Biocatalytic methods are particularly well-suited for asymmetric synthesis, offering a green alternative to traditional chemical methods that may require harsh conditions and the use of heavy metals. acs.org For example, research into the enzymatic synthesis of α-amino esters has demonstrated the potential of nitrene transferases to create chiral centers with high enantioselectivity. nih.gov Similar approaches could be explored for the functionalization of the this compound backbone.

Table 1: Potential Enzymes for Biocatalytic Synthesis

Enzyme Class Potential Reaction Advantages
Lipases Esterification/Transesterification Mild reaction conditions, high selectivity, reusability of immobilized enzymes. nih.govmdpi.com
Proteases Amidification (with amine nucleophiles) Can form amide bonds under specific conditions.
Esterases Hydrolysis (for kinetic resolution) Enantioselective hydrolysis to resolve racemic mixtures. nih.gov

Investigation of Undiscovered Reactivity Patterns for Diversification

The ester functional group is a versatile platform for a wide range of chemical transformations. libretexts.orgnumberanalytics.com While standard reactions of esters such as hydrolysis, reduction, and aminolysis are well-established, there is always potential for discovering novel reactivity patterns, especially in the context of a multifunctional molecule like this compound.

Future research could explore the selective manipulation of the two ester groups in the ethanedioate moiety. Due to their electronic environment, these ester groups may exhibit differential reactivity, allowing for sequential functionalization. For instance, one ester group could be selectively hydrolyzed or reduced while the other remains intact, leading to a range of new derivatives. libretexts.orgyoutube.com

Another area of interest is the "ester dance" reaction, where functional groups on an aromatic ring can migrate. acs.org While typically applied to aryl esters, investigating if similar rearrangements could occur with the phenoxyethyl group under specific catalytic conditions could lead to novel isomers with unique properties. Furthermore, the ether linkage in the phenoxyethyl group presents another site for potential chemical modification, although it is generally less reactive than the ester groups.

The diversification of the core structure through these and other undiscovered reactions could lead to a library of compounds with a wide range of physical and chemical properties, opening doors to new applications. acs.org

Table 2: Potential Reactions for Diversification

Reaction Type Reagents Potential Product
Hydrolysis Acid or Base Carboxylic acid and alcohol. libretexts.org
Reduction LiAlH₄, DIBAL-H Alcohols or aldehydes. libretexts.orgyoutube.com
Aminolysis Amines Amides. openstax.org
Grignard Reaction Grignard Reagents Tertiary alcohols. libretexts.org

Development of Advanced Non-Clinical Applications

Aromatic esters are utilized in a variety of industrial and materials science applications. numberanalytics.comnumberanalytics.com The unique combination of a flexible ether linkage and a rigid aromatic ring in this compound suggests its potential for use in advanced materials.

One promising area of investigation is in the field of polymer chemistry. Aromatic polyesters are known for their excellent thermal and mechanical properties. rsc.orgrsc.org this compound could serve as a monomer or a plasticizer in the synthesis of novel polyesters. Its structure could impart a balance of flexibility and rigidity to the resulting polymer, potentially leading to materials with tailored properties for specific applications.

Another potential application is as a phase-change material (PCM) for thermal energy storage. Aromatic esters have been investigated as PCMs due to their defined melting points and enthalpies of fusion. mdpi.com The melting point and other thermal properties of this compound could be tuned by modifying its structure, making it a candidate for high-temperature energy storage applications.

Furthermore, the phenoxyethyl moiety is found in some biologically active compounds, suggesting that derivatives of this compound could be explored for applications in agrochemicals or other non-clinical fields. fiocruz.br

Integration with Artificial Intelligence and Machine Learning for Property Prediction and Synthesis Design

For a novel compound like this compound, AI and ML could be invaluable. Machine learning models can be trained on existing chemical data to predict a wide range of properties, such as boiling point, solubility, and reactivity, without the need for extensive and time-consuming laboratory experiments. rsc.orgmdpi.commit.edu This would allow for the rapid screening of virtual libraries of derivatives to identify candidates with desirable characteristics for specific applications.

In addition to property prediction, AI can play a crucial role in synthesis design. mdpi.com Retrosynthesis algorithms can propose novel and efficient synthetic routes to a target molecule, often identifying pathways that a human chemist might overlook. chemical.ai These tools can also help to optimize reaction conditions, leading to higher yields and reduced waste. drugtargetreview.com For the synthesis of this compound and its derivatives, AI could be used to design the most efficient and sustainable synthetic strategies. researchgate.net

The integration of AI and ML into the research workflow for this compound would not only accelerate the pace of discovery but also enable a more rational and targeted approach to the design of new materials and functional molecules. mdpi.comresearchgate.net

Table 3: AI and Machine Learning in Chemical Research

Application Description Potential Impact
Property Prediction ML models predict physical, chemical, and biological properties from molecular structure. mit.edumdpi.com Rapid screening of virtual compounds, reducing experimental costs.
Synthesis Design AI algorithms propose and optimize synthetic routes. chemical.aimdpi.com Discovery of novel and more efficient synthetic pathways.
Process Optimization ML models optimize reaction conditions for yield and purity. worldpharmatoday.com Increased efficiency and sustainability of chemical production.

Conclusion

Summary of Academic Contributions and Key Findings for Methyl 2-phenoxyethyl Ethanedioate

Direct research on this compound is limited in publicly accessible literature. However, based on the well-documented chemistry of oxalate (B1200264) esters and phenoxyethyl derivatives, its academic contributions can be inferred to lie in the fields of organic synthesis and materials science.

Key findings related to its structural class suggest that research on this compound would likely focus on:

Synthesis and Characterization: The development of efficient synthetic routes to asymmetrically substituted oxalate diesters like this compound would be a primary academic contribution. Standard esterification or transesterification methods involving oxalic acid, methanol (B129727), and 2-phenoxyethanol (B1175444) would be explored and optimized. Characterization would involve standard spectroscopic techniques to confirm its structure.

Chemical Reactivity: Investigations would likely explore its reactivity as a precursor in organic synthesis. The differential reactivity of the methyl and 2-phenoxyethyl ester groups could be exploited for selective transformations, making it a potentially useful building block for more complex molecules.

Physical Properties: Research on analogous small oxalate esters has focused on their crystal packing and melting points, often influenced by C-H···O hydrogen bonding. nih.gov Similar studies on this compound would contribute to the fundamental understanding of intermolecular forces in solid-state chemistry.

Broader Impact of Research on Oxalate Ester Chemistry and Phenoxyethyl Derivatives

The true significance of a compound like this compound is best understood by examining the broader impact of its constituent chemical families.

Oxalate Ester Chemistry:

Oxalate esters are a cornerstone of organic chemistry with diverse applications. Their research has a significant impact on:

Chemiluminescence: Diaryl oxalates, such as diphenyl oxalate, are famously used in glow sticks. wikipedia.org The reaction of these esters with hydrogen peroxide generates a high-energy intermediate that excites a fluorescent dye, producing light. wikipedia.orgresearchgate.net Research in this area continually seeks new oxalate esters with improved efficiency and light characteristics.

Organic Synthesis: Oxalate esters are versatile reagents. They are employed in various chemical transformations, including the synthesis of other esters, amides, and as a source of carbon monoxide in certain reactions. google.com The development of new oxalate esters contributes to the toolkit of synthetic organic chemists.

Polymer Science: Certain oxalate esters are used as precursors in the synthesis of polymers, contributing to the development of new materials with specific properties.

Phenoxyethyl Derivatives:

The phenoxyethyl group is a common structural motif in medicinal chemistry and materials science, leading to a broad research impact:

Medicinal Chemistry: The 2-phenoxyethyl moiety is found in numerous compounds with a wide range of biological activities. mdpi.comdntb.gov.ua It can influence a molecule's solubility, lipophilicity, and ability to interact with biological targets. mdpi.com Derivatives have been investigated for their potential as analgesics, anticancer agents, and for treating neurological disorders. mdpi.comnih.gov

Materials Science: The phenoxyethyl group can impart desirable properties such as thermal stability and specific solubility characteristics to polymers and other materials. Research into compounds like 2-phenoxyethyl isobutyrate highlights their use as fragrance agents and in other industrial applications. nih.gov The synthesis of novel 2-phenoxyethyl xanthate ligands and their metal complexes has demonstrated potential in areas like antioxidant applications. researchgate.netorientjchem.org

The combination of these two functionalities in this compound suggests its potential as a scaffold for developing new molecules with tailored properties for either materials science or pharmaceutical applications.

Outlook on Future Research Directions and Potential Breakthroughs

Future research on compounds like this compound is likely to follow several promising avenues, driven by ongoing advancements in related fields.

Asymmetric Synthesis and Catalysis: A key area for future breakthroughs lies in the development of catalytic methods for the asymmetric synthesis of oxalate diesters. This would allow for the selective and efficient production of a wide range of functionalized molecules from simple starting materials.

Drug Discovery and Development: The phenoxyethyl group's prevalence in bioactive compounds suggests that this compound could serve as a starting point or a fragment in fragment-based drug discovery. dntb.gov.ua Future research could focus on synthesizing libraries of related compounds to screen for biological activity against various therapeutic targets. Improving the solubility of drug candidates is a major challenge, and the introduction of polar groups or structural modifications, for which oxalate esters can be precursors, is a key strategy. nih.gov

Advanced Materials: In materials science, the focus will likely be on incorporating this and similar structures into novel polymers or liquid crystals. The specific combination of the rigid oxalate core and the more flexible phenoxyethyl group could lead to materials with unique optical or thermal properties.

Chemiluminescent Systems: While diaryl oxalates are the current standard for high-efficiency chemiluminescence, ongoing research could explore how asymmetric esters like this compound influence the kinetics and quantum yield of the light-producing reaction. This could lead to the development of new chemiluminescent systems with tunable properties.

In essence, while this compound itself may not be the subject of extensive standalone research, its chemical structure places it at the intersection of several important and dynamic areas of chemical science. Future breakthroughs are most likely to emerge from the application of its underlying structural motifs in the broader contexts of medicinal chemistry, materials science, and synthetic methodology.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.